molecular formula C11H9N3 B2412258 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 873009-49-5

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2412258
CAS No.: 873009-49-5
M. Wt: 183.214
InChI Key: LDNOHDUJNAVWFT-UHFFFAOYSA-N
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Description

“4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 .

Scientific Research Applications

1. Complexation Studies

4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile (L1) has been used in complexation studies with ruthenium and rhodium/iridium. It forms mononuclear complexes where the nitrile group remains as a free pendant group, not participating in complexation (Sairem et al., 2012).

2. Synthesis of Antimicrobial Compounds

Derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, including similar compounds to 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile, have been synthesized and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

3. Optical and Electronic Properties Analysis

Pyrazole compounds, such as 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitriles, have been studied for their molecular architecture and optoelectronic properties using density functional theory, providing insights into their electrostatic potential, bonding orbital interactions, and energy band gaps (Bharathi & Santhi, 2017).

4. Ligand Applications in Inorganic Chemistry

Compounds containing the pyrazole core, including (E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile, have been synthesized for potential application as ligands in inorganic chemistry. Their characterization using various analytical techniques sheds light on the robustness of their conjugated structure (Faundez-Gutierrez et al., 2014).

5. Development of Anti-Inflammatory Agents

A series of 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile compounds have been synthesized and evaluated for their anti-inflammatory properties. Molecular docking analysis of receptor-ligand binding has been employed to demonstrate their potential as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).

6. Antitumor Activity Evaluation

Certain 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their antitumor activity against various cancer cell lines. This research provides a foundation for optimizing lung cancer inhibitory agents (Jing et al., 2012).

Future Directions

The future directions in the study of “4-(4-methyl-1H-pyrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOHDUJNAVWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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